molecular formula C37H25BrClN3O B2465027 6'-bromo-6-chloro-N-(4-methoxyphenyl)-4,4'-diphenyl-[2,3'-biquinoline]-2'-amine CAS No. 392321-80-1

6'-bromo-6-chloro-N-(4-methoxyphenyl)-4,4'-diphenyl-[2,3'-biquinoline]-2'-amine

Cat. No.: B2465027
CAS No.: 392321-80-1
M. Wt: 642.98
InChI Key: SNBFOJHXUOPHSC-UHFFFAOYSA-N
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Description

6’-bromo-6-chloro-N-(4-methoxyphenyl)-4,4’-diphenyl-[2,3’-biquinoline]-2’-amine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes bromine, chlorine, and methoxyphenyl groups, making it an interesting subject for chemical research and industrial applications.

Scientific Research Applications

6’-bromo-6-chloro-N-(4-methoxyphenyl)-4,4’-diphenyl-[2,3’-biquinoline]-2’-amine has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-bromo-6-chloro-N-(4-methoxyphenyl)-4,4’-diphenyl-[2,3’-biquinoline]-2’-amine typically involves multiple steps, including halogenation, amination, and cyclization reactions The process begins with the halogenation of a suitable precursor to introduce bromine and chlorine atomsThe final step involves the formation of the biquinoline structure through a cyclization reaction under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6’-bromo-6-chloro-N-(4-methoxyphenyl)-4,4’-diphenyl-[2,3’-biquinoline]-2’-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form quinoline derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as converting nitro groups to amines.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 6’-bromo-6-chloro-N-(4-methoxyphenyl)-4,4’-diphenyl-[2,3’-biquinoline]-2’-amine involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The presence of halogen and methoxy groups enhances its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6’-bromo-6-chloro-N-(4-methoxyphenyl)-4,4’-diphenyl-[2,3’-biquinoline]-2’-amine is unique due to its combination of halogenation, methoxyphenyl, and biquinoline structures. This unique combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

6-bromo-3-(6-chloro-4-phenylquinolin-2-yl)-N-(4-methoxyphenyl)-4-phenylquinolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H25BrClN3O/c1-43-28-16-14-27(15-17-28)40-37-36(35(24-10-6-3-7-11-24)31-20-25(38)12-18-33(31)42-37)34-22-29(23-8-4-2-5-9-23)30-21-26(39)13-19-32(30)41-34/h2-22H,1H3,(H,40,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNBFOJHXUOPHSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC3=C(C=C(C=C3)Br)C(=C2C4=NC5=C(C=C(C=C5)Cl)C(=C4)C6=CC=CC=C6)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H25BrClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

643.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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